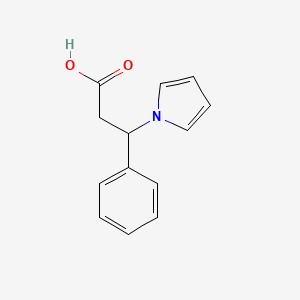![molecular formula C14H10N2O3 B2850643 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 346663-51-2](/img/structure/B2850643.png)
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 4-aminophenol. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-substituted isoindole-1,3-dione derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
Uniqueness
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-(4-hydroxyanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)15-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNJJLPMAAKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)
![1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2850561.png)
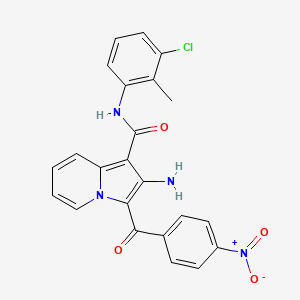
![7-(3,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2850563.png)
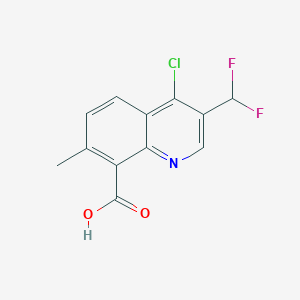
![3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one](/img/structure/B2850568.png)
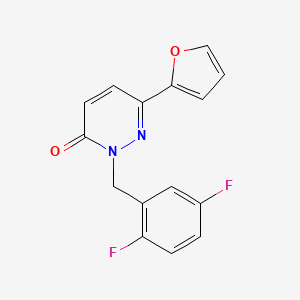
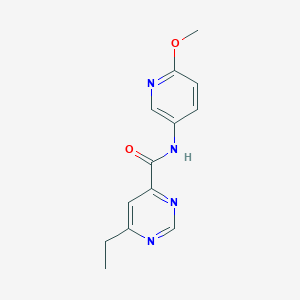
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2850574.png)
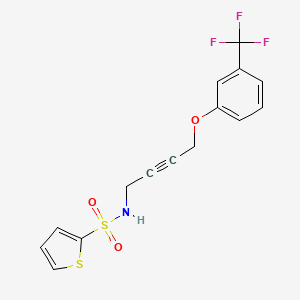
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B2850576.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2850577.png)
![10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2850578.png)
